2-[(2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}phenyl)sulfanyl]benzonitrile
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Overview
Description
2-[(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}PHENYL)SULFANYL]BENZONITRILE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}PHENYL)SULFANYL]BENZONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}PHENYL)SULFANYL]BENZONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}PHENYL)SULFANYL]BENZONITRILE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a cyclooxygenase (COX) inhibitor, which could make it useful in the development of anti-inflammatory drugs.
Biological Studies: It is used in studies involving cancer cell lines to evaluate its cytotoxic effects.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}PHENYL)SULFANYL]BENZONITRILE involves its interaction with specific molecular targets. For instance, as a potential COX inhibitor, it may bind to the active site of the COX enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This interaction can lead to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal: This compound also features a benzodioxole moiety and is studied for its biological activities.
Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Known for its applications in organic synthesis.
Eutylone: A synthetic cathinone with structural similarities, used for its psychoactive effects.
Uniqueness
2-[(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}PHENYL)SULFANYL]BENZONITRILE stands out due to its combination of a benzodioxole moiety, piperazine ring, and benzonitrile group, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C26H23N3O3S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]sulfanylbenzonitrile |
InChI |
InChI=1S/C26H23N3O3S/c27-16-20-5-1-3-7-24(20)33-25-8-4-2-6-21(25)26(30)29-13-11-28(12-14-29)17-19-9-10-22-23(15-19)32-18-31-22/h1-10,15H,11-14,17-18H2 |
InChI Key |
FIBBUXANYKOBOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4SC5=CC=CC=C5C#N |
Origin of Product |
United States |
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